Aldazine

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

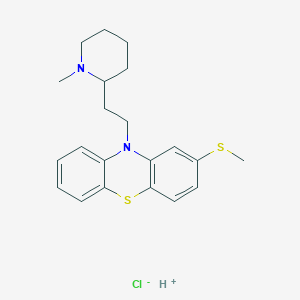

hydron;10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFNXWQNBYZDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Aldazines

Classical Condensation Pathways for Aldazine Formation

Classical approaches to this compound synthesis typically involve the direct condensation of aldehydes with hydrazine (B178648), often under specific reaction conditions to optimize yield and reaction rate.

Aldazines are commonly prepared in the laboratory by the condensation of hydrazine (NH₂NH₂) with two equivalents of an aldehyde (R-CHO) uni.lu. This reaction is a straightforward condensation, yielding the this compound and water as a byproduct. For instance, the reaction of hydrazine hydrate (B1144303) with aromatic or heterocyclic aldehydes readily forms aldazines idrblab.netthegoodscentscompany.com.

The reaction medium and its acidity significantly influence the rate of ald(ket)azine formation. Research indicates that the formation rate increases with increasing acidity idrblab.netthegoodscentscompany.com. For example, a rapid method for ald(ket)azine synthesis involves carrying out the reaction at room temperature in acetic acid idrblab.netthegoodscentscompany.com. This acidic environment appears to catalyze the condensation, leading to faster reaction times and high yields. Yields ranging from 32% to 98% after recrystallization have been reported for reactions completed within 5 to 15 seconds in acetic acid idrblab.netthegoodscentscompany.com.

The presence of hydrogen donors in the reaction system has been observed to affect the formation rate of ald(ket)azines idrblab.netthegoodscentscompany.com. While the precise mechanistic details regarding the role of hydrogen donors in this compound synthesis kinetics can be complex, their involvement suggests an influence on the transition states or intermediates of the condensation reaction. In some transition-metal-catalyzed this compound syntheses from alcohols and hydrazine, hydrogen bonding networks have been highlighted as important. The number of hydrogen bond donors can be a relevant parameter, with optimal ranges suggested in some contexts.

Historically, aldazines have been synthesized using conventional heating methods, such as reflux conditions fishersci.com. While effective, these protocols are often characterized by longer reaction times and can sometimes result in lower yields compared to more modern techniques. For example, synthesizing aldazines using aromatic aldehydes and hydrazine hydrate under reflux via conventional heating can take hours fishersci.com.

Hydrazine-Aldehyde Condensation Reactions

Advanced Synthetic Approaches to Aldazines

To overcome the limitations of classical methods, advanced synthetic techniques have been developed, offering improved efficiency, reduced reaction times, and often higher yields.

Ultrasound-assisted synthesis has emerged as a highly effective and environmentally friendly method for this compound preparation fishersci.com. This technique utilizes ultrasonic irradiation to accelerate chemical reactions. Studies have demonstrated that ultrasonication can significantly reduce reaction times from hours to just minutes, while achieving high yields, often exceeding 95% fishersci.com. For instance, a comparative study showed that aldazines synthesized using ultrasound irradiation with bismuth(III) chloride (BiCl₃) as a catalyst achieved high yields in 1-2 minutes, whereas conventional heating required 1-2 hours for the same products fishersci.com. This acceleration is attributed to the sonochemical effects, which include enhanced mass transfer and increased reactivity due to cavitation.

The following table illustrates a comparison between conventional heating and ultrasound-assisted methods for this compound synthesis:

| Method | Reaction Time (Typical) | Yield (Typical) | Catalyst (Optional) | Reference |

| Conventional Heating | Hours (e.g., 1-2 hours) | Lower to Moderate | BiCl₃ (optional) | fishersci.com |

| Ultrasound Irradiation | Minutes (e.g., 1-2 minutes) | High (>95%) | BiCl₃ (optional) | fishersci.com |

Table 1: Comparison of Conventional vs. Ultrasound-Assisted this compound Synthesis

| Method | Reaction Time (Example) | Yield (Example) | Catalyst (Example) |

| Conventional Heating | 1-2 hours | Moderate | BiCl₃ |

| Ultrasound Irradiation | 1-2 minutes | >95% | BiCl₃ |

This table highlights the significant advantages of ultrasound-assisted methods in terms of reaction speed and product yield for this compound synthesis.

Ultrasound-Assisted this compound Synthesis

Catalyst-Mediated Ultrasonication for this compound Derivatives

Ultrasonication, a powerful technique in synthetic organic chemistry, has emerged as an expeditious and environmentally friendly method for synthesizing aldazines, also known as bis-Schiff bases. This approach significantly reduces reaction times compared to conventional heating methods. For instance, the synthesis of aldazines from aromatic aldehydes and hydrazine hydrate, utilizing bismuth(III) chloride (BiCl₃) as a catalyst under ultrasound irradiation, can achieve high yields, often exceeding 95%, within minutes (e.g., 1-2 minutes) rather than hours fishersci.co.uknih.govfishersci.ca. This methodology proves robust, accommodating a variety of aromatic aldehydes with both electron-donating and electron-withdrawing groups nih.gov. The application of ultrasound-assisted techniques is increasingly recognized for accelerating organic reactions within a green synthetic framework fishersci.cawikipedia.org.

Table 1: Comparison of Conventional Heating vs. Ultrasonication for this compound Synthesis

| Method | Catalyst | Reaction Time (Typical) | Yield (Typical) | Advantages |

| Conventional Heating | HCl | Hours | Variable | Established method |

| Ultrasonication | BiCl₃ | 1-2 Minutes fishersci.co.uknih.govfishersci.ca | >95% fishersci.co.uknih.govfishersci.ca | Rapid, high yield, environmentally friendly fishersci.co.uknih.govfishersci.ca |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to developing sustainable methodologies that minimize waste, utilize safer solvents, and employ efficient, environmentally benign catalysts wikipedia.orgkaysnyderattorney.com. Researchers have explored various green techniques for the synthesis of Schiff bases, including aldazines, such as microwave irradiation, ultrasound irradiation, grinding techniques, and the use of natural acids wikipedia.org. Furthermore, innovative approaches, such as iron-catalyzed metal-ligand cooperative strategies, are being investigated for the sustainable synthesis of aldazines and other azines from alcohols and hydrazine hydrate in ambient air cdutcm.edu.cnnih.gov.

Utilizing Sustainable Catalysts for this compound Production

The development and application of sustainable catalysts are central to green chemistry principles in this compound synthesis, offering eco-friendly alternatives to traditional, often hazardous, catalytic systems.

Proton-exchanged montmorillonite (B579905) clay (MMT-H⁺) serves as an efficient, reusable, and environmentally friendly heterogeneous acidic catalyst for the synthesis of isatin (B1672199) aldazines, which are bis-Schiff bases of isatin nih.govnih.govfishersci.noscitoys.comuni.lu. This synthesis typically proceeds in two steps under conventional heating in ethanol (B145695). Initially, isatin reacts with hydrazine monohydrate to form isatin-3-hydrazone. In the subsequent step, this hydrazone condenses with appropriate aromatic aldehydes to yield the desired isatin aldazines in good yields nih.govfishersci.no. The advantages of using MMT-H⁺ include its widespread availability, low cost, ease of use, and the ability to recycle the catalyst without significant loss of its catalytic activity, contributing to an environmentally benign process nih.govfishersci.no.

Table 2: Yields for Isatin this compound Synthesis using MMT-H⁺ Catalyst

| Starting Aldehyde | Catalyst | Reaction Conditions | Yield | Reference |

| Aromatic Aldehydes | MMT-H⁺ | Conventional heating, ethanol | Good | nih.govfishersci.no |

Eggshell waste, a readily available and inexpensive natural resource, has been successfully utilized as an environmentally friendly catalyst for the synthesis of aldazines. This green method involves the condensation of aldehydes with hydrazine hydrate, catalyzed by powdered eggshell, under visible light conditions in a mixture of water and ethanol fishersci.benih.gov. This approach offers several benefits, including high product yields achieved within short reaction periods, and the use of a non-toxic, cost-effective, and stable catalyst fishersci.benih.gov. The reaction conditions and the nature of the catalyst align well with the principles of sustainable chemistry.

Table 3: Features of Eggshell Waste-Derived Catalysis for this compound Synthesis

| Catalyst Source | Reaction Conditions | Solvent | Key Advantages |

| Powdered Eggshell | Visible light irradiation fishersci.benih.gov | Water/Ethanol mixture fishersci.benih.gov | High yield, short reaction time, non-toxic, inexpensive, stable fishersci.benih.gov |

Solid-State Synthesis of Aldazines

Solid-state synthesis, often referred to as mechanochemical synthesis or grinding, represents another green chemistry approach for preparing aldazines. This method minimizes or eliminates the need for solvents, reducing environmental impact and simplifying purification processes. For instance, new benzthis compound and ketazine derivatives have been synthesized through the condensation of various carbonyl compounds (aldehydes and ketones) with 3-(1-hydrazineylideneethyl)-1H-indole using a grinding method with a catalytic amount of acetic acid fishersci.ca. This technique is characterized by its simplicity, efficiency, and high to exceptional yields, regardless of the nature of the substituents on the aromatic aldehyde derivatives fishersci.ca.

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs involves various condensation reactions and subsequent transformations to create a diverse range of compounds with the characteristic azine linkage. Generally, this compound derivatives can be synthesized by refluxing aldehydes and hydrazine hydrate in ethanol fishersci.no.

Specific examples of this compound derivative synthesis include:

Aluminum Aldazinates : Aldazinate and ketazinate derivatives of aluminum can be synthesized by reacting aluminum isopropoxide with aldazines or ketazines, such as salicylthis compound or 2-hydroxy-1-naphthal-dazine, in specific molar ratios (e.g., 1:1, 1:2, and 2:3) in dry benzene (B151609) nih.gov.

Annelated Pyrazolo[1,2-a]pyrazole Derivatives : Novel annelated pyrazolo[1,2-a]pyrazole derivatives have been successfully synthesized through a "criss-cross" addition reaction involving aryl aldazines and sulfolene, followed by treatment of the resulting products with various reagents nih.gov.

Fluorescence Chemosensors : An this compound-based fluorescence chemosensor, specifically 2-hydroxy-1-naphthaldehyde (B42665) azine (HNA), is prepared via a straightforward condensation reaction between 2-hydroxy-1-naphthaldehyde and hydrazine rna-society.org.

Metal-Ligand this compound Derivatives : this compound ligands containing sulfur and nitrogen donor atoms, such as 1,2-bis(thiophene-2-ylmethylene)hydrazine and 1,2-bis(pyrrolyle-2-ylmethylene)hydrazine, are prepared through Schiff-base condensation reactions fishersci.fi. These ligands can then be used to form complexes with various metal ions fishersci.fi.

Compound Names and PubChem CIDs

The term "this compound" refers to a class of organic compounds containing the RHC=N-N=CHR functional group. A single PubChem CID for the general "this compound" class is not available. The following table lists PubChem CIDs for specific compounds mentioned in the article, including precursors and representative this compound derivatives.

Symmetrical and Unsymmetrical this compound Synthesis

The synthesis of aldazines can yield either symmetrical or unsymmetrical products, depending on the nature of the carbonyl compounds employed.

Symmetrical this compound Synthesis Symmetrical aldazines are typically formed by the condensation reaction of a single aldehyde with hydrazine (N₂H₄). This reaction proceeds efficiently in various media, including water or alcoholic solutions. nih.gov Aldazines tend to form more rapidly than ketazines (derivatives from ketones) when aldehydes and dialkyl ketones are combined with hydrazine. The reaction of aldehyde hydrazones with an additional aldehyde molecule also readily yields symmetrical aldazines. nih.gov

Unsymmetrical this compound Synthesis The synthesis of unsymmetrical aldazines, which contain two different aldehyde-derived moieties, often presents a greater synthetic challenge compared to their symmetrical counterparts. Several methodologies have been developed to achieve their selective formation:

Two-Step and One-Pot Procedures: While traditionally synthesized in a two-step procedure, efficient one-pot methods have emerged. One such method involves the reaction of an aldehyde hydrazone with a different aldehyde. nih.gov

Alkylidene Group Interchange: An acid-catalyzed interchange of the alkylidene group between existing azines and imines provides a rapid route to unsymmetrical aldazines. nih.gov

Mild Condensation Methodologies: A mild one-pot condensation approach utilizes hydrazine sulfate (B86663) and benzaldehydes under basic conditions, typically facilitated by triethylamine.

Specific Ligand Synthesis: Unsymmetrical aldazines can also be prepared through the reaction of stoichiometric amounts of different aldehydes, such as 2-pyridinecarboxaldehyde (B72084) and 1H-imidazole-4-carboxaldehyde, with hydrazine.

Isatin Aldazines and Bis-Schiff Bases of Isatin

Isatin aldazines are a significant group of compounds derived from isatin (1H-indole-2,3-dione), characterized by their structure as bis-Schiff bases.

Synthesis Procedures:

Two-Step Catalyzed Synthesis: An efficient method for synthesizing isatin aldazines involves a two-step process. Initially, isatin reacts with hydrazine monohydrate to yield isatin-3-hydrazone. This intermediate then undergoes a second condensation reaction with appropriate aromatic aldehydes to produce the desired isatin aldazines. This process can be effectively catalyzed by a proton-exchanged Algerian montmorillonite clay (MMT-H+) under conventional heating in ethanol, offering an environmentally friendly approach.

Water Suspension Medium Condensation: New bis-Schiff bases of isatin and its derivatives, such as 5-fluoroisatin, can be prepared through the condensation of aromatic primary bis-amines with isatin in a water suspension medium. This method is notable for not requiring organic solvents or acid catalysts and typically yields the products in good yields, which are easily isolated by filtration.

Multi-Component Condensation: Another synthetic route involves the reaction of isatin with hydrazine monohydrate, p-phenylenediamine, and 4,4'-diaminodiphenylmethane in methanol (B129727) containing glacial acetic acid, followed by further condensation with various aromatic aldehydes.

Ferrocenyl-Substituted this compound Ligands

Ferrocenyl-substituted this compound ligands are a class of organometallic compounds that incorporate the ferrocene (B1249389) moiety, which imparts unique redox properties and a rigid structural framework, making them of interest in coordination chemistry and catalysis.

Synthetic Approaches:

Condensation with Ferrocenecarboxaldehyde: A primary method for synthesizing ferrocenyl-substituted aldazines involves the condensation of ferrocenecarboxaldehyde with hydrazine.

Schiff-Base Condensation for Salicylaldimine Motifs: Ferrocenyl azines containing salicylaldimine motifs can be prepared via Schiff-base condensation reactions. This typically involves the reaction of salicylaldehyde (B1680747) hydrazones with (dimethylamino)methyl ferrocenecarboxaldehyde.

Unsymmetrical Ferrocene-Based Azines: An example of a ferrocenyl-substituted unsymmetrical azine ligand was synthesized through the condensation of 1-[(E)-hydrazono]-5-bromo-2-hydroxybenzene with ferrocenecarboxaldehyde. These ligands and their metal complexes have been characterized by various spectroscopic techniques, including IR, UV-Vis, NMR, and X-ray crystallography, and their redox behaviors have been investigated using cyclic voltammetry.

Aldazinate and Ketazinate Derivatives of Main Group and Transition Metals

Aldazines and ketazines can act as versatile ligands, forming complexes with both main group and transition metals. In these metal complexes, the this compound or ketazine molecule typically coordinates to the metal ion through its nitrogen and, in some cases, oxygen atoms, often after deprotonation.

Synthesis with Main Group Metals:

Aluminum Complexes: Aldazinate and ketazinate derivatives of aluminum have been synthesized by reacting aluminum isopropoxide with various aldazines or ketazines. Examples include salicylthis compound, 2-hydroxy-1-naphthal-dazine, and 2-hydroxyacetophenonazine. These reactions are typically carried out in dry benzene in different molar ratios (e.g., 1:1, 1:2, and 2:3). The stoichiometry of the reaction dictates the resulting complex structure; for instance, 1:1 aluminum complexes are often dimeric, while 1:2 and 2:3 complexes are monomeric.

Synthesis with Transition Metals:

Asymmetric this compound Complexes: Asymmetric aldazines, such as those derived from benzophenone (B1666685) hydrazone and substituted salicylaldehyde, have been used to synthesize complexes with transition metals like cobalt(II), nickel(II), and copper(II). These complexes are typically prepared by refluxing the reactants in ethanol. Coordination to the metal center occurs via the aldazene nitrogen and the phenolic oxygen of the salicylaldehyde moiety, following deprotonation.

General Schiff Base Complexation: Schiff bases, which encompass aldazines, are widely recognized as ligands in coordination chemistry due to their ease of preparation and their ability to chelate various metal ions. Their metal complexes are generally synthesized through condensation reactions between aldehyde or ketone derivatives and amines, followed by reaction with appropriate metal salts.

Colorimetric Chemosensors: this compound-based compounds have also been developed as colorimetric chemosensors through their complexation with specific metal ions, such as Cu²⁺ and Fe³⁺.

Compound Names and PubChem CIDs

Coordination Chemistry of Aldazine Ligands

Synthesis of Aldazine Metal Complexes

The synthesis of this compound metal complexes often involves the reaction of the this compound ligand with appropriate metal salts, frequently employing methods such as reflux or microwave irradiation. thegoodscentscompany.comfishersci.canih.gov

Divalent metal complexes with this compound ligands have been extensively synthesized and characterized. For instance, Co(II), Ni(II), and Cu(II) complexes have been prepared using asymmetric aldazines, such as those derived from benzophenone (B1666685) hydrazone and substituted salicylaldehyde (B1680747). fishersci.cawikipedia.org These complexes typically exhibit a stoichiometry of ML₂·2H₂O, where M represents the metal ion. fishersci.ca Coordination in these cases occurs through the aldazene nitrogen and the phenolic oxygen of the salicylaldehyde moiety, following deprotonation. fishersci.cawikipedia.org

Other synthetic approaches include the preparation of Co(II) and Ni(II) complexes with this compound ligands containing sulfur and nitrogen donor atoms, derived from thiophene-2-aldehyde and pyrrole-2-aldehyde. fishersci.ca Ni(II) complexes with unsymmetric azine-based ligands, synthesized from 2-pyridinecarboxaldehyde (B72084), 1H-imidazole-4-carbaldehyde, and hydrazine (B178648), have been obtained in high yields. nih.gov Distorted octahedral geometries have been observed in Ni(II) complexes synthesized via self-assembly with s-triazine hydrazine Schiff base ligands. uni.lu Similarly, Cu(II) complexes with hydrazone ligands (a type of this compound) are formed by reacting the ligand with copper(II) chloride dihydrate, often resulting in a 1:1 metal-to-ligand ratio and a tetrahedral geometry. nih.gov Zn(II) and Ni(II) complexes of peripherally tetra-aldazine substituted phthalocyanines have also been synthesized and characterized for their electrical properties. uni.lunih.govfishersci.com Furthermore, Zn(II), Cu(II), and Ni(II) complexes have been synthesized from ligands derived from 2-chloroquinoline-3-carbaldehyde, where the ligand acts as a tridentate ONN donor. fishersci.ca Zn(II) complexes with s-triazine tridentate ligands have been synthesized using a self-assembly technique, with the Zn(II) ion typically coordinated by the tridentate ligand and additional monodentate ligands such as nitrate (B79036) or isothiocyanate groups, leading to distorted square pyramidal coordination environments. nih.gov

A summary of representative divalent metal complexes and their coordination features is provided in the table below:

| Metal Ion | Ligand Type (Precursor) | Stoichiometry/Geometry | Coordination Sites | References |

| Co(II) | Asymmetric Aldazines (Benzophenone hydrazone, Salicylaldehyde) | ML₂·2H₂O | Azomethine N, Phenolic O | fishersci.cawikipedia.org |

| Ni(II) | Asymmetric Aldazines (Benzophenone hydrazone, Salicylaldehyde) | ML₂·2H₂O | Azomethine N, Phenolic O | fishersci.cawikipedia.org |

| Ni(II) | Unsymmetric Azine (2-Pyridinecarboxaldehyde, 1H-Imidazole-4-carbaldehyde, Hydrazine) | Ni(HL)₂₂ | Tridentate κ³N, N', N” | nih.gov |

| Ni(II) | s-Triazine Hydrazine Schiff Base Ligand | Distorted Octahedral | Tridentate NNN | uni.lu |

| Cu(II) | Asymmetric Aldazines (Benzophenone hydrazone, Salicylaldehyde) | ML₂·2H₂O | Azomethine N, Phenolic O | fishersci.cawikipedia.org |

| Cu(II) | Hydrazone Ligands (6-Nitro-benzothiazole-2-yl-hydrazine, Salicylaldehyde) | 1:1 M:L, Tetrahedral | NNO Tridentate | nih.gov |

| Cu(II) | 2-Hydroxy-1-naphthaldehyde (B42665) azine (HNA) | 1:1 Stoichiometry | - | nih.gov |

| Zn(II) | s-Triazine Tridentate Ligand | Distorted Square Pyramidal | Tridentate N, Monodentate Anions | nih.gov |

Ruthenium(II) carbonyl complexes incorporating this compound ligands have been successfully synthesized. A notable series of such complexes, with the general formula [RuCl(CO)(EPh₃)₂(L₁₋₂)] (where E = P or As; H₂L₁ = salicylthis compound, H₂L₂ = 2-hydroxynaphththis compound), have been prepared. fishersci.atuni.lu These complexes are typically assembled from ruthenium(II) precursors like [RuHCl(CO)(EPh₃)₃] and bidentate ON donor Schiff base ligands (H₂L₁₋₂). fishersci.atuni.lu Characterization studies, including single-crystal X-ray diffraction, have confirmed an octahedral coordination geometry around the ruthenium metal center. fishersci.atuni.lu

Aluminum aldazinate and ketazinate derivatives have been synthesized through the reaction of aluminum isopropoxide with various aldazines or ketazines, including salicylthis compound, 2-hydroxy-1-naphthal-dazine, and 2-hydroxyacetophenonazine. These reactions are typically carried out in dry benzene (B151609), and the molar ratios of reactants play a crucial role in determining the structure of the resulting complexes. For instance, 1:1 aluminum complexes tend to be dimeric, while 1:2 and 2:3 complexes are monomeric.

The synthesis of aluminum aldazinate complexes can be summarized as follows:

| Reactants | Molar Ratio (Al(OPrⁱ)₃ : Azine) | Resulting Complex Type | References |

| Aluminum isopropoxide + Salicylthis compound / 2-hydroxy-1-naphthal-dazine / 2-hydroxyacetophenonazine | 1:1 | Dimeric | |

| Aluminum isopropoxide + Salicylthis compound / 2-hydroxy-1-naphthal-dazine / 2-hydroxyacetophenonazine | 1:2 | Monomeric | |

| Aluminum isopropoxide + Salicylthis compound / 2-hydroxy-1-naphthal-dazine / 2-hydroxyacetophenonazine | 2:3 | Monomeric |

Information regarding the synthesis of specific Rhodium(I) complexes incorporating this compound structures was not found in the conducted research.

Ligand Behavior and Coordination Modes of Aldazines

Aldazines, characterized by their C=N-N=C linkage, are versatile ligands capable of adopting various conformations and coordination modes when complexed with metal ions. nih.govnih.gov Their ability to coordinate in different ways makes them attractive for designing metal complexes with specific properties. wikipedia.org

A common coordination mode observed in this compound complexes is bidentate chelation. Asymmetric aldazines, for instance, often act as bidentate ligands, coordinating to the metal center through the azomethine nitrogen and a phenolic oxygen (following deprotonation). wikipedia.org This bidentate coordination has been confirmed through spectroscopic studies, including infrared (IR) analysis, which shows characteristic shifts in C=N and phenolic O-H vibrational bands upon complexation, along with the appearance of new bands corresponding to M-O and M-N bonds. wikipedia.org

In ruthenium(II) carbonyl complexes, salicylthis compound and 2-hydroxynaphththis compound function as bidentate ON donor Schiff base ligands. fishersci.atuni.lu Similarly, this compound ligands containing both sulfur and nitrogen donor atoms have been shown to coordinate through the azomethine nitrogen. fishersci.ca While bidentate coordination is prevalent, some this compound ligands can also exhibit tridentate coordination, as seen in certain Ni(II) complexes where unsymmetric azine-based ligands coordinate in a κ³N, N', N” mode, or in Zn(II) complexes with s-triazine tridentate ligands. nih.govnih.gov The specific coordination mode is influenced by the structure of the this compound ligand and the nature of the metal ion.

Tetradentate Ligand Functionality in this compound Systems

The intrinsic flexibility of the N-N single bond within open-chain diazine ligands, a class that encompasses aldazines, is a critical factor enabling their diverse coordination modes, including those that facilitate tetradentate binding ajrconline.org. A compelling illustration of tetradentate functionality is observed in a dinuclear centrosymmetric compound featuring a 2-pyridine-aldazine ligand. In this specific complex, the this compound ligand functions as a tetradentate bridge, chelating two distinct cadmium(II) centers. The coordination geometry around each cadmium center is characterized as distorted octahedral, arising from a cis-N₂S₄ donor set nih.gov. This example underscores how the this compound scaffold, when appropriately functionalized (e.g., with additional donor groups like pyridine), can facilitate the formation of multi-nuclear complexes and achieve higher denticity.

The ability of aldazines to act as tetradentate ligands leads to the formation of highly stable complexes, primarily due to the chelate effect. This phenomenon, where multiple points of attachment between a ligand and a metal center result in a more thermodynamically favored complex, is a significant advantage in various applications, including catalysis and the development of advanced materials wisdomlib.org.

Table 1: Representative this compound Complexes and Their Coordination Characteristics

| Ligand Type | Metal Ion | Coordination Mode | Proposed Geometry | Key Donor Atoms | Reference |

| Asymmetric Aldazines (e.g., from benzophenone hydrazone and salicylaldehyde) | Co(II), Ni(II), Cu(II) | Bidentate | ML₂·2H₂O stoichiometry, coordination through azomethine N and phenolic O | Azomethine N, Phenolic O | ajrconline.org |

| Salicylthis compound (H₂L₁) | Ru(II) | Bidentate (ON donor) | Octahedral | Phenolic O, Azomethine N | tandfonline.com |

| 2-Pyridine-aldazine | Cd(II) | Tetradentate (bridging) | Distorted Octahedral | Azomethine N, Pyridine N, (Dithiocarbamato S) | nih.gov |

| Salicyl(2-pyridyl)this compound | Mo(V) | Chelate | Not explicitly stated, forms dinuclear and mononuclear chelates | Unspecified, likely N,O | tandfonline.com |

Influence of Substituents on Coordination Geometry in this compound Complexes

The intricate interplay between the electronic and steric effects of substituents provides a powerful means to fine-tune the coordination behavior of this compound ligands. This precise control over coordination geometry, stability, and reactivity is indispensable for the rational design of metal-aldazine complexes with tailored functionalities, particularly in fields such as catalysis, where the ligand environment directly impacts catalytic efficiency and selectivity tandfonline.com.

Spectroscopic Characterization and Structural Elucidation of Aldazine Compounds

Vibrational Spectroscopy in Aldazine Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within this compound molecules. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to these vibrations. A particularly informative region in the IR spectra of aldazines is where the azomethine (C=N) stretching vibration occurs.

The IR spectrum of a free this compound ligand typically shows a strong absorption band in the range of 1600-1640 cm⁻¹, which is characteristic of the ν(C=N) stretching mode. nih.gov This band is a crucial diagnostic marker for the formation of the this compound linkage. Upon coordination to a metal ion, the electron density in the azomethine group is altered, which in turn affects the vibrational frequency of the C=N bond. This shift in frequency provides strong evidence of complexation. For instance, in many metal complexes of aldazines, the ν(C=N) band shifts to a lower frequency (a redshift), indicating a weakening of the C=N bond due to the coordination of the nitrogen atom to the metal center. This is often accompanied by the appearance of new bands at lower frequencies (typically below 600 cm⁻¹), which are attributed to the formation of new metal-nitrogen (M-N) bonds. researchgate.net

The presence of other functional groups in the this compound structure, such as hydroxyl (-OH) or methoxy (-OCH₃) groups, will also give rise to characteristic absorption bands. For example, a broad band in the region of 3200-3500 cm⁻¹ is indicative of O-H stretching, which can be affected by hydrogen bonding.

Table 1: Characteristic Infrared Frequencies for an this compound and its Metal Complex

Raman spectroscopy provides complementary information to IR spectroscopy. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. libretexts.org For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive, meaning that vibrations that are active in one are inactive in the other. this compound molecules, particularly symmetrical ones, can possess a center of symmetry, making Raman spectroscopy a crucial technique for observing vibrations that are silent in the IR spectrum.

The symmetric stretching of the C=N-N=C backbone in a symmetrical this compound is expected to be a strong band in the Raman spectrum. In-plane ring deformation modes of aromatic substituents on the this compound are also typically Raman active. aps.org For instance, studies on related azine compounds have identified totally symmetric, in-plane ring deformation modes as being Franck-Condon-active. aps.org The analysis of Raman spectra can thus provide a more complete picture of the vibrational landscape of this compound molecules, aiding in a more detailed structural characterization.

Table 2: Raman Active Modes in Azine-Related Compounds

Electronic Spectroscopy for this compound Systems

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the electronic structure and conjugation in this compound compounds.

The UV-Vis spectra of aldazines are characterized by absorption bands arising from π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), originate from the excitation of electrons in the π-bonding orbitals of the conjugated system, including the aromatic rings and the C=N double bonds. These are usually observed in the ultraviolet region. The n → π* transitions are of lower intensity and involve the excitation of non-bonding electrons, such as those on the nitrogen atoms, to anti-bonding π* orbitals. These transitions often appear at longer wavelengths, sometimes extending into the visible region.

Upon complexation with a metal ion, the electronic spectrum of an this compound can change significantly. New absorption bands may appear, often in the visible region, which are attributed to ligand-to-metal charge-transfer (LMCT) or metal-to-ligand charge-transfer (MLCT) transitions. An LMCT transition involves the transfer of an electron from a ligand-based orbital to a metal-based orbital. These charge-transfer bands are often responsible for the intense colors of many transition metal complexes. For example, the UV-Vis spectrum of salicylaldehyde (B1680747) azine shows absorption maxima at around 360 nm, which can be attributed to π → π* transitions. researchgate.net When complexed with a metal like copper(II), new bands may appear at longer wavelengths due to d-d transitions and charge-transfer phenomena.

Table 3: UV-Visible Absorption Data for Salicylaldehyde Azine and its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules in solution. It is based on the magnetic properties of atomic nuclei and provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR spectroscopy is particularly useful for elucidating the structure of this compound derivatives. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, allowing for the differentiation of protons in different parts of the molecule.

A key signal in the ¹H NMR spectrum of an this compound is that of the azomethine proton (-CH=N-). This proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 8.0 and 9.0 ppm. rsc.org The exact chemical shift can be influenced by the nature of the substituents on the aromatic rings. The protons of the aromatic rings themselves give rise to signals in the region of δ 6.5-8.5 ppm. The splitting patterns of these signals (e.g., doublets, triplets, multiplets) provide information about the substitution pattern on the ring and the connectivity of the protons. Protons of substituent groups, such as methyl (-CH₃) or methoxy (-OCH₃), will appear in their characteristic regions of the spectrum. The integration of the peak areas in the ¹H NMR spectrum is proportional to the number of protons giving rise to that signal, which helps in the quantitative analysis of the different types of protons in the molecule.

Table 4: Representative ¹H NMR Chemical Shifts for this compound Derivatives

Table 5: Chemical Compounds Mentioned

Carbon (¹³C) NMR for this compound Framework Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a fundamental tool for characterizing the carbon skeleton of this compound molecules. The chemical shift of each carbon atom provides information about its local electronic environment, hybridization, and bonding.

The most diagnostic signal in the ¹³C NMR spectrum of an this compound is that of the imine carbon (C=N). This carbon is deshielded due to the electronegativity of the adjacent nitrogen atom and its sp² hybridization. For instance, in a phosphine-azine ligand derived from 2-(diphenylphosphino)benzaldehyde, the imine carbon of the this compound linkage (C=N) resonates at approximately 159.3 ppm when measured in deuterochloroform (CDCl₃) mdpi.com. This is a significant upfield shift compared to the carbonyl carbon of the parent aldehyde (benzaldehyde), which appears around 192.3 ppm docbrown.info. This difference is a clear indicator of the successful formation of the azine bridge.

The aromatic carbons of substituents attached to the azine framework typically appear in the range of 120-140 ppm, with exact shifts depending on the nature and position of other groups on the aromatic ring mdpi.comcompoundchem.com. Quaternary carbons, those not bonded to any hydrogen atoms, often exhibit signals of lower intensity, which can aid in their assignment youtube.com.

| Carbon Atom | Functional Group | Typical Chemical Shift (ppm) | Reference Compound |

|---|---|---|---|

| C=N | Imine (Azine) | ~159.3 | 2,2'-(hydrazine-1,2-diylidenebis(methanylylidene))bis(diphenylphosphine) mdpi.com |

| C-Ar (unsubstituted) | Aromatic | ~126-138 | 2,2'-(hydrazine-1,2-diylidenebis(methanylylidene))bis(diphenylphosphine) mdpi.com |

| C=O (precursor) | Aldehyde | ~192.3 | Benzaldehyde docbrown.info |

Phosphorus (³¹P) NMR in Phosphine-Aldazine Metal Complexes

When this compound ligands are functionalized with phosphine groups, Phosphorus-31 NMR (³¹P NMR) spectroscopy becomes an invaluable technique, particularly for studying their coordination to metal centers. The ³¹P nucleus is highly sensitive for NMR analysis, and its chemical shift is exquisitely responsive to changes in the phosphorus atom's coordination environment, oxidation state, and bonding magritek.comnih.gov.

For a free (uncoordinated) phosphine-aldazine ligand, such as 2,2'-(hydrazine-1,2-diylidenebis(methanylylidene))bis(diphenylphosphine), the ³¹P NMR spectrum shows a characteristic chemical shift. In this specific case, the signal appears at -14.64 ppm in CDCl₃ mdpi.com. This value is typical for a triarylphosphine group.

Upon coordination to a transition metal, the ³¹P chemical shift of the ligand undergoes a significant change, referred to as the coordination shift (Δδ) researchgate.net. This shift is defined as the difference between the chemical shift of the phosphorus in the complex and that in the free ligand (Δδ = δ_complex - δ_ligand). The magnitude and direction (upfield or downfield) of the coordination shift provide critical information about the nature of the metal-phosphorus bond and the geometry of the resulting complex researchgate.net. A large downfield shift, for example, often indicates strong σ-donation from the phosphorus to the metal center. By analyzing these shifts, researchers can elucidate the structure of phosphine-aldazine metal complexes in solution.

| Compound | State | Chemical Shift (δ, ppm) | Coordination Shift (Δδ, ppm) |

|---|---|---|---|

| 2,2'-(hydrazine-1,2-diylidenebis(methanylylidene))bis(diphenylphosphine) | Free Ligand | -14.64 | N/A |

| [M(phosphine-aldazine)n] | Metal Complex | Variable | δ_complex - (-14.64) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Aldazines

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound compounds by analyzing their fragmentation patterns upon ionization bris.ac.uklibretexts.org. In Electron Impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The mass spectrum of benzaldehyde azine, a simple aromatic this compound, provides a clear example of typical fragmentation pathways acs.org. The molecular ion peak is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₄H₁₂N₂, MW = 208.26 g/mol ) guidechem.com. The fragmentation is dominated by cleavages of the bonds within the azine core.

Key fragmentation processes for benzaldehyde azine include acs.org:

Cleavage of the N-N bond: This is a major fragmentation pathway, leading to the formation of a stable [C₇H₇N]⁺• ion at m/z 105.

Loss of a phenyl group: Fragmentation can lead to the loss of a C₆H₅ radical, resulting in a significant peak.

Formation of the phenyl cation: A peak at m/z 77, corresponding to the [C₆H₅]⁺ ion, is typically prominent in the spectra of aromatic aldazines.

The analysis of these characteristic fragments allows for the unambiguous identification of the this compound structure and helps to distinguish it from other isomers.

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 208 | [C₁₄H₁₂N₂]⁺• | Molecular Ion (M⁺•) |

| 105 | [C₇H₇N]⁺• | Result of N-N bond cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction (XRD) for this compound Crystal Structures

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal structural proof and detailed information on bond lengths, bond angles, and intermolecular interactions.

For example, the X-ray structure of a silver(I) complex with the azine ligand (1E,2E)-1,2-bis(1-(pyridin-2-yl)ethylidene)hydrazine has been determined mdpi.com. The analysis provided precise crystallographic data, confirming the ligand's coordination mode and the geometry around the metal center. In another study, the oxidized form of a phosphine-azine ligand was characterized, providing detailed structural parameters for the core azine framework mdpi.com. This level of detail is essential for understanding structure-property relationships, such as how the ligand's conformation influences its coordination behavior. A Crystallographic Information File (CIF) is generated from this data, which serves as a standard format for sharing crystal structure information wikipedia.orggithub.io.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| [Ag((1E,2E)-1,2-bis(1-(pyridin-2-yl)ethylidene)hydrazine)]₂(ClO₄)₂·0.5(Lb) | Triclinic | P-1 | a = 10.1347 Å, b = 12.0166 Å, c = 18.0674 Å, α = 92.489°, β = 95.736°, γ = 111.417° mdpi.com |

| Oxidized 2,2'-(hydrazine-1,2-diylidenebis(methanylylidene))bis(diphenylphosphine) | Monoclinic | P2₁/c | a = 18.291 Å, b = 5.759 Å, c = 29.155 Å, β = 106.60° mdpi.com |

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples of this compound materials americanpharmaceuticalreview.comnih.gov. While it provides less detailed structural information than SCXRD, it is a crucial technique for phase identification, assessing sample purity, and characterizing bulk materials azom.com.

The PXRD pattern is a "fingerprint" for a specific crystalline phase. For a newly synthesized this compound, the experimental PXRD pattern can be compared to a theoretical pattern calculated from single-crystal data to confirm the bulk sample's phase purity. In cases where single crystals cannot be obtained, PXRD data can be used to determine the crystal system and unit cell parameters icm.edu.pl. For this compound-based materials, PXRD is used to ensure that the desired crystalline form has been produced and to detect the presence of any impurities or different polymorphic forms, which is vital for materials science applications ijcce.ac.irejpmr.com.

Computational and Theoretical Investigations of Aldazines

Quantum Mechanical Studies of Aldazine Molecular Structure

Quantum mechanics provides the foundational principles for understanding the structure and behavior of molecules, offering insights into chemical bonding, molecular geometry, and electronic properties. ebsco.comsolubilityofthings.com Quantum-chemical calculations are instrumental in analyzing spectra and deriving information about molecular structure and other properties. scholars.direct

Geometry Optimization and Conformational Analysis of Aldazines

Geometry optimization is a fundamental step in computational chemistry, aiming to find the lowest-energy arrangement of atoms in a molecule, representing a stable conformation. This process involves iteratively adjusting atomic positions until a local energy minimum on the potential energy surface (PES) is achieved. conflex.co.jptaltech.ee For aldazines, quantum mechanical methods, such as ab initio calculations, are employed to optimize their geometries. mdpi.com For instance, studies have calculated the molecular structure of various aliphatic and aromatic aldazines using the B3LYP/6-311++G** computational level. arkat-usa.orgresearchgate.netcsic.escsic.es Conformational analysis, which explores how molecular geometries relate to their corresponding energies, is a major area of study in computational chemistry. taltech.ee For formthis compound (H₂C=N-N=CH₂), conformational changes around the central N-N bond have been studied, showing only minor electronic relaxation and minute effects on energy for dihedral angles greater than 120 degrees. researchgate.net

E/Z-Isomerism in this compound Systems

Aldazines can exhibit configurational isomerism around their C=N bonds, leading to E,E, E,Z, and Z,Z isomers. arkat-usa.orgresearchgate.netrsc.org Computational studies are vital for understanding the relative stabilities and interconversion pathways of these isomers. For aldazines where the two carbonyl compounds are different, or for ketazines where R ≠ R', three configurational isomers (E,E, E,Z, and Z,Z) are possible, and all have been subject to computational calculations. arkat-usa.orgresearchgate.net For example, studies on 3-(benzylidene)-2-oxo-indoline derivatives, which also contain C=N bonds, have shown that E-diastereomers are generally more stable than Z-isomers based on potential energy calculations. nih.gov The conformational preferences of aromatic aldazines are largely controlled by the C=N–N=C chain. rsc.org

Electronic Structure Properties of Aldazines

Quantum mechanical methods are extensively used to investigate the electronic structure properties of aldazines. These properties include frontier molecular orbitals (FMOs) such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), charge distribution, and dipole moments. researchgate.netnih.gov The energy gap between HOMO and LUMO is a crucial indicator of a molecule's reactivity and electronic transitions. niscair.res.innih.gov For instance, computational studies on azines have encompassed a comprehensive examination of their electronic structure, involving both theoretical and experimental characterizations. researchgate.net The azine functional group has been found to be highly quadrupolar, almost as quadrupolar as benzene (B151609) on a per electron basis, suggesting its potential for strong quadrupole-quadrupole interactions in crystal engineering. researchgate.net

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) is a powerful and computationally efficient quantum mechanical method widely applied in chemistry for predicting molecular properties. solubilityofthings.comnih.gov It balances accuracy with computational demand, making it suitable for studying various systems, including aldazines. solubilityofthings.com

DFT for Structural Parameters and Spectroscopic Properties of Aldazines

DFT is commonly employed to calculate structural parameters such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography and electron diffraction. arkat-usa.orgresearchgate.net For example, the geometries of C=N–N=C fragments in various aldazines have been calculated using DFT methods like B3LYP/6-311++G**, and these have been compared with available experimental data. arkat-usa.orgresearchgate.net DFT calculations also predict spectroscopic properties, including vibrational frequencies for IR and Raman spectra, and NMR chemical shifts. arkat-usa.orgresearchgate.netniscair.res.inresearchgate.net Studies have shown good agreement between calculated and experimental IR and Raman spectra of aldazines. arkat-usa.orgresearchgate.net

Table 1: Comparison of Calculated and Experimental C=N Bond Distances (Å) in Aldazines

| Compound | Computational Method (B3LYP/6-311++G**) | Experimental (X-ray/Electron Diffraction) |

| This compound 5a | 1.083 researchgate.net | 1.114 (BZAZIN11) researchgate.net |

| This compound 6a | 1.063 researchgate.net | 1.086 (LIKHIW01) researchgate.net |

| This compound 7 | 1.059 researchgate.net | 0.85 ratio compared to ZOSLUO researchgate.net |

Note: Data extracted from researchgate.net. Specific experimental values for this compound 7 were not directly provided but indicated as a ratio.

Time-Dependent DFT (TD-DFT) for Electronic Transitions in this compound Compounds

Time-Dependent Density Functional Theory (TD-DFT) extends DFT to study electronic excitations and predict UV-Vis spectra. researchgate.netscispace.comdntb.gov.uaarcher.ac.ukresearchgate.netrsc.org TD-DFT provides insights into the nature of electronic transitions, including charge transfer characteristics. nih.govresearchgate.net It solves time-dependent Kohn-Sham equations to extract optical properties. archer.ac.uk TD-DFT calculations have been used to analyze the electronic absorption spectra of this compound compounds, correlating observed transitions with molecular orbital contributions. scispace.comresearchgate.net For example, TD-DFT has been applied to study the electronic transitions of ferrocenyl-substituted unsymmetric azine ligands and their metal complexes, comparing calculated absorption data with experimental UV-Vis spectra. researchgate.nettandfonline.com These studies often involve calculating HOMO-LUMO energy gaps and characterizing the nature of electronic transitions. researchgate.net

Table 2: Illustrative Electronic Transition Data from TD-DFT Studies (General)

| Transition Type | Wavelength (nm) | Character of Transition |

| π→π* | 250-285 nih.gov | Intra-ligand transition |

| Charge Transfer | 250-870 nih.gov | Ligand-to-metal (or similar) nih.gov |

Theoretical Studies on this compound Reaction Mechanisms

Theoretical studies play a crucial role in dissecting the intricate steps involved in chemical reactions, providing detailed mechanistic insights that complement experimental observations. For aldazines, these studies have shed light on their formation, participation in cycloadditions, and decomposition pathways.

Elucidation of this compound Formation Mechanisms

The formation of aldazines typically proceeds via the condensation of aldehydes with hydrazine (B178648). Theoretical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the step-by-step mechanisms of these condensation reactions. For instance, studies on the synthesis of isatin (B1672199) aldazines have utilized DFT and time-dependent DFT (TD-DFT) methods to explain experimental findings and propose detailed reaction mechanisms researchgate.net. These computational analyses often involve identifying and characterizing key intermediates and transition states, mapping out the potential energy surface, and calculating activation energies.

A generalized mechanism for this compound formation, as explored computationally, typically involves:

Nucleophilic attack : The nitrogen atom of hydrazine attacks the carbonyl carbon of the aldehyde.

Proton transfer : Intramolecular or intermolecular proton transfers facilitate the elimination of water.

Dehydration : The removal of a water molecule leads to the formation of the imine bond (C=N).

Second condensation : A similar sequence of steps occurs with the second aldehyde molecule to form the this compound linkage (C=N-N=C).

Mechanisms of Cycloaddition Reactions Involving Aldazines

Aldazines, possessing a conjugated diene-like structure (C=N-N=C), are known to participate in various cycloaddition reactions, notably "crisscross" cycloadditions with olefins or acetylenes researchgate.netnih.gov. Theoretical studies, often employing DFT, have been pivotal in understanding the mechanisms, regioselectivity, and stereoselectivity of these reactions.

In crisscross cycloadditions, two molecules of a dipolarophile (e.g., an alkene or alkyne) react with one molecule of an this compound to form a bicyclic adduct. Computational studies investigate whether these reactions proceed via a concerted or stepwise mechanism, and the role of electron density distribution in determining the orientation of the reactants. For instance, DFT studies on various cycloaddition reactions have elucidated the nature of transition states (e.g., synchronous vs. asynchronous) and the influence of substituents on reaction barriers and product distributions rsc.orgpku.edu.cnmdpi.comrsc.org.

Table 1: Illustrative Computational Parameters and Findings for Cycloaddition Reactions

| Computational Method | Basis Set | Key Mechanistic Insight | Outcome/Observation | Reference |

| DFT (B3LYP) | 6-31G(d) | Concerted vs. Stepwise | Asynchronous one-step mechanism for some 1,3-dipolar cycloadditions rsc.org | rsc.org |

| DFT (M08-HX, ωB97X-D, B3LYP) | - | Site- and Regioselectivity | Nonpolar one-step mechanism; agreement with experimental selectivity mdpi.com | mdpi.com |

| DFT | - | Crisscross Pathway | Elucidation of product formation in reactions with olefins/acetylenes researchgate.netnih.gov | researchgate.netnih.gov |

Thermal Decomposition Pathways of Aldazines

Understanding the thermal stability and decomposition pathways of aldazines is crucial for their safe handling, storage, and application. Computational chemistry offers a powerful means to investigate these processes by mapping potential energy surfaces, identifying bond dissociation energies, and predicting fragmentation patterns.

Theoretical studies on the thermal decomposition of azines (a broader class that includes aldazines) have been reported, investigating the underlying mechanisms acs.org. These studies often employ quantum chemical methods to determine the energy barriers for various decomposition routes, such as homolytic bond cleavages leading to radical intermediates, or concerted eliminations. The computational findings can predict the most probable decomposition products and the temperatures at which these processes are likely to occur. For example, computational studies have been used to evaluate thermal decomposition products and their stabilities for other compounds, demonstrating the utility of DFT in predicting such pathways nih.govnih.gov.

Molecular Modeling and Simulation of this compound Systems

Molecular modeling and simulation techniques provide a dynamic perspective on this compound systems, allowing researchers to explore their conformational preferences, intermolecular interactions, and behavior in different environments. These methods range from static energy minimizations to dynamic simulations like molecular dynamics (MD).

Computational studies have investigated the molecular structure of various aldazines and ketazines, focusing on aspects like geometries, E/Z-isomerism, and conformation researchgate.net. Molecular mechanics (MM) and quantum mechanics (QM) based methods are employed to predict stable conformations and the energy barriers for conformational changes, such as rotation around the N-N bond or C=N isomerization.

Molecular dynamics (MD) simulations, which track the time evolution of a system of interacting atoms, can be used to study the flexibility of this compound molecules, their interactions with solvent molecules, or their self-assembly properties uitm.edu.mymdpi.commdpi.comwikipedia.orgrsc.org. While direct MD simulations specifically on this compound systems for these purposes might not be as widely published as for biomolecules, the principles apply. Such simulations could reveal:

Conformational Landscapes : How this compound structures change over time and the relative stabilities of different conformers.

Intermolecular Interactions : How aldazines interact with other molecules, which is relevant for their behavior in solutions or in host-guest systems (e.g., inclusion complexes with cyclodextrins) nih.gov.

Structural Stability : The dynamic stability of this compound derivatives under varying conditions.

Table 2: Applications of Molecular Modeling and Simulation to Aldazines

| Modeling Technique | Studied Property/System | Typical Findings | Reference |

| DFT/QM | Geometries, E/Z-isomerism, Conformation | Identification of stable isomers and conformers, energy barriers for isomerization researchgate.net | researchgate.net |

| Molecular Dynamics | Intermolecular interactions, Solvent effects | Insight into self-assembly, host-guest complexation, and dynamic behavior nih.gov | nih.gov |

Frontier Molecular Orbital (FMO) Analysis of Aldazines

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, is a powerful conceptual framework for understanding and predicting chemical reactivity based on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species imperial.ac.ukorganicchemistrydata.orgnumberanalytics.comethz.chwikipedia.org.

For aldazines, FMO analysis provides critical insights into their electronic properties and how they dictate reactivity, particularly in pericyclic reactions like cycloadditions. The energies and spatial distributions of the HOMO and LUMO of an this compound can predict:

Reactivity : A smaller HOMO-LUMO energy gap generally indicates higher reactivity organicchemistrydata.orgnumberanalytics.com.

Regioselectivity : The relative sizes of the orbital coefficients on the atoms involved in bond formation in the HOMO and LUMO of the reacting partners predict the preferred orientation of addition organicchemistrydata.org.

Stereoselectivity : The symmetry of the interacting FMOs can explain the stereochemical outcome of reactions, aligning with principles like the Woodward-Hoffmann rules imperial.ac.ukethz.chwikipedia.org.

In the context of aldazines, the C=N-N=C conjugated system provides a rich platform for FMO analysis. For instance, the HOMO of an this compound would typically be associated with the nitrogen lone pairs and the π-system, while the LUMO would be the π* orbital of the C=N bonds. The interaction of these orbitals with the FMOs of a reacting partner (e.g., an electron-deficient dienophile in a cycloaddition) drives the reaction. FMO analysis has been applied to azines and hydrazones to understand their reactivity researchgate.net.

Table 3: Key Aspects of FMO Analysis for Aldazines

| FMO Property | Significance for Aldazines | Role in Reactivity Prediction | Reference |

| HOMO Energy | Indicates electron-donating ability; higher energy = stronger nucleophile | Predicts reactivity with electron-deficient species | organicchemistrydata.orgnumberanalytics.com |

| LUMO Energy | Indicates electron-accepting ability; lower energy = stronger electrophile | Predicts reactivity with electron-rich species | organicchemistrydata.orgnumberanalytics.com |

| HOMO-LUMO Gap | Measure of kinetic stability and overall reactivity | Smaller gap implies higher reactivity | organicchemistrydata.orgnumberanalytics.com |

| Orbital Coefficients | Spatial distribution of electron density in frontier orbitals | Determines regioselectivity in bond-forming reactions | organicchemistrydata.org |

Advanced Applications of Aldazines in Catalysis and Materials Science

Aldazine-Based Catalysts in Organic Transformations

The structural and electronic tunability of this compound ligands makes them ideal candidates for the design of homogeneous catalysts. By coordinating with various metal centers, they can facilitate a range of organic reactions, often with high efficiency and selectivity.

Ruthenium(II) Complexes with this compound Ligands for β-Alkylation of Alcohols

Ruthenium(II) complexes featuring this compound ligands have proven to be effective catalysts for the β-alkylation of secondary alcohols with primary alcohols. tandfonline.com This transformation, proceeding through a hydrogen auto-transfer process, is a highly atom-economical method for forming C-C bonds.

Newly designed Ruthenium(II) complexes containing ON donor this compound ligands have been synthesized and characterized. tandfonline.com The synthesis involves a one-step reaction of hydrazine (B178648) monohydrate with corresponding aldehydes to form the this compound ligands, followed by the reaction of these ligands with a ruthenium precursor like [RuHCl(CO)(EPh₃)₃] (where E = P or As). tandfonline.com

Structural analysis, including single-crystal X-ray diffraction, has confirmed a distorted octahedral geometry around the Ruthenium(II) center. tandfonline.comnih.gov In a typical complex, the this compound ligand coordinates to the metal center through its nitrogen and oxygen atoms. The coordination sphere is completed by other ligands such as triphenylphosphine, carbonyl, and chloride. tandfonline.com

The catalytic effectiveness of these complexes has been demonstrated in the β-alkylation of various secondary alcohols with primary alcohols. The introduction of the Schiff base-like this compound ligand to the metal center is noted to enhance the catalytic activity. tandfonline.com

Table 1: Catalytic Activity of Ru(II)-Aldazine Complexes in β-Alkylation

| Catalyst | Secondary Alcohol | Primary Alcohol | Conversion (%) |

|---|---|---|---|

| [RuCl(CO)(PPh₃)₂(L₁)] | 1-Phenylethanol | Benzyl alcohol | 98 |

| [RuCl(CO)(PPh₃)₂(L₁)] | 1-Phenylethanol | 4-Methylbenzyl alcohol | 96 |

| [RuCl(CO)(PPh₃)₂(L₂)] | 1-Phenylethanol | Benzyl alcohol | 95 |

| [RuCl(CO)(AsPh₃)₂(L₁)] | Cyclohexanol | Benzyl alcohol | 94 |

Data sourced from studies on Ru(II) complexes with ON donor this compound ligands.

Aldazines in Quinoline (B57606) Synthesis

The same Ruthenium(II) complexes with this compound ligands that are active in β-alkylation have also been successfully employed as catalysts for the synthesis of quinolines. tandfonline.com Quinolines are a significant class of nitrogen-containing heterocyclic compounds found in numerous natural products and pharmaceuticals. nih.goviipseries.org

The synthesis often involves a one-pot reaction utilizing anilines and alcohols, catalyzed by the this compound-based ruthenium complex. This method provides an efficient and atom-economical route to substituted quinolines. The versatility of the catalyst allows for the use of various substituted anilines and alcohols, leading to a diverse range of quinoline derivatives.

Metal-Catalyzed Processes Involving Aldazines in Heterocycle Formation

The application of aldazines in metal-catalyzed heterocycle synthesis extends beyond quinolines. Transition metal complexes, known for their ability to activate organic substrates, can utilize aldazines as ligands or substrates to facilitate the construction of various heterocyclic rings. mdpi.com Metal-catalyzed cyclization reactions are a powerful tool for the stereoselective formation of these structures. mdpi.comnih.gov

For instance, an efficient catalytic method for the selective and partial reduction of aldazines has been achieved using the ruthenium catalyst [Ru(p-cymene)Cl₂]₂. rsc.org This reaction involves the mono-hydroboration and desymmetrization of symmetrical aldazines, yielding N-boryl-N-benzyl hydrazone products. rsc.org These products can serve as valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles. The development of novel catalytic systems and ligand designs continues to broaden the scope of these reactions in synthetic organic chemistry. mdpi.com

Exploration of Catalytic Mechanisms in this compound-Mediated Reactions

Understanding the catalytic mechanism is crucial for optimizing reaction conditions and designing more efficient catalysts. For this compound-mediated reactions, mechanistic studies often point to the involvement of key intermediates and catalytic cycles.

In the Ruthenium-catalyzed β-alkylation of alcohols, the proposed mechanism is a "borrowing hydrogen" or "hydrogen autotransfer" process. rsc.org This pathway typically involves the following key steps:

Dehydrogenation: The ruthenium catalyst oxidizes the primary alcohol to an aldehyde, generating a ruthenium-hydride intermediate.

Aldol (B89426) Condensation: The aldehyde undergoes a base-catalyzed aldol condensation with the enolate of the secondary alcohol (formed after its dehydrogenation to a ketone).

Dehydration: The resulting aldol adduct dehydrates to form an α,β-unsaturated ketone.

Hydrogenation: The ruthenium-hydride intermediate then reduces the C=C bond of the α,β-unsaturated ketone and subsequently the carbonyl group, yielding the β-alkylated alcohol product and regenerating the active catalyst.

For the selective hydroboration of aldazines, mechanistic studies suggest the in-situ formation of a specific ruthenium intermediate, [{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)], which is responsible for the selective reaction. rsc.org The precise control exerted by the metal catalyst and the this compound ligand is fundamental to achieving high selectivity in these transformations.

Aldazines in Functional Materials and Supramolecular Assemblies

The rigid and conjugated structure of aldazines makes them attractive components for the construction of functional materials. Their incorporation into larger molecular systems, such as phthalocyanines, can impart unique electronic and optical properties.

Design and Synthesis of this compound-Substituted Phthalocyanines for Electrical Applications

Phthalocyanines are robust aromatic macrocycles widely used in various applications, including as active layers in electronic devices like diodes and organic field-effect transistors (OFETs). mdpi.com Their properties can be finely tuned by introducing substituents on their periphery.

Novel metal-free and metallo-phthalocyanines (containing Zinc(II) and Nickel(II)) peripherally substituted with four this compound units have been synthesized and characterized. nih.gov The synthesis starts with a novel phthalonitrile (B49051) containing an azine segment, which then undergoes cyclotetramerization to form the corresponding phthalocyanine (B1677752). nih.gov

The electrical properties of thin films of these this compound-substituted phthalocyanines have been investigated as a function of temperature and frequency. nih.gov

DC Conductivity: The DC conductivity of the films increases with temperature, indicating semiconductor behavior. nih.govresearchgate.net

Activation Energy: The activation energies for DC conduction were calculated from Arrhenius plots, providing insight into the charge transport mechanism. nih.gov

AC Conductivity and Impedance: AC conductivity measurements show a strong dependence on both temperature and frequency. yildiz.edu.tr Impedance spectroscopy studies reveal that the bulk resistance of the material decreases as the temperature increases, which is characteristic of a semiconductor. nih.gov

These findings demonstrate that incorporating this compound moieties into the phthalocyanine macrocycle is a viable strategy for developing new semiconductor materials for electrical applications.

Table 2: Electrical Properties of this compound-Substituted Phthalocyanine Films

| Phthalocyanine Complex | Activation Energy (eV) | Conductivity Behavior |

|---|---|---|

| Metal-Free (H₂) | 0.70 | Semiconductor |

| Nickel(II) | 0.93 | Semiconductor |

| Zinc(II) | 0.91 | Semiconductor |

Data sourced from electrical property studies of tetra-aldazine substituted phthalocyanines. nih.gov

This compound-Based Fluorescence Chemosensors for Metal Ion Detection

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. nih.govpharmaguideline.com These sensors are of significant interest due to their high sensitivity, selectivity, and operational simplicity, making them powerful tools for real-time monitoring in biological and environmental systems. pharmaguideline.comorganic-chemistry.org Aldazines, with their conjugated imine (-C=N-N=C-) backbone and versatile chemical structure, have emerged as a promising platform for the rational design of fluorescent chemosensors. organic-chemistry.org Their structure allows for effective electronic communication, and they can be readily functionalized with specific binding sites for target ions. wikipedia.org

A notable example is the this compound-based chemosensor 2-hydroxy-1-naphthaldehyde (B42665) azine (HNA), which has been developed for the sequential detection of copper(II) ions (Cu²⁺) and biological thiols (e.g., cysteine, homocysteine, and glutathione). organic-chemistry.orgrsc.org The HNA sensor operates on a fluorescence quenching-and-recovery mechanism. In its free state, HNA is fluorescent. Upon binding with Cu²⁺ in a 1:1 stoichiometry, the fluorescence is dramatically quenched due to the paramagnetic nature of the copper ion. organic-chemistry.orgrsc.org The subsequent introduction of biothiols, which have a strong affinity for Cu²⁺, displaces the HNA from the complex. This displacement restores the fluorescence of the HNA molecule, creating a "turn-on" signal that allows for the quantification of the biothiols. organic-chemistry.orgnih.gov This system is sensitive enough to detect thiols in biological systems and has been successfully applied for fluorescence imaging in living cells. rsc.orgnih.gov

The effectiveness of the HNA-Cu²⁺ ensemble for detecting various biothiols is demonstrated by its low detection limits, as detailed in the table below.

| Analyte | Detection Limit (μM) |

| Homocysteine (Hcy) | 1.5 |

| Cysteine (Cys) | 1.0 |

| Glutathione (GSH) | 0.8 |

| Data sourced from studies on the HNA-Cu²⁺ chemosensing ensemble. rsc.orgnih.gov |

Beyond copper, other this compound-based colorimetric sensors have been designed for the detection of ions like iron(III) (Fe³⁺). wikipedia.org The design principle remains similar, where the this compound scaffold is equipped with specific chelating groups that selectively bind to the target metal ion, resulting in a measurable change in the compound's optical properties.

Crystal Engineering of this compound-Containing Organic and Metal-Organic Solids

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. mdpi.com In this field, organic molecules are used as building blocks (ligands or linkers) that connect through non-covalent interactions or coordinate with metal ions to form extended networks. Aldazines are valuable building blocks in crystal engineering due to their distinct structural features. Their core structure, containing a -C=N-N=C- bridge, is often planar and rigid, providing a predictable geometry for building larger assemblies. mdpi.com Furthermore, the nitrogen atoms of the imine groups serve as excellent coordination sites for metal ions.

This combination of features allows aldazines to function as ligands in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govorganic-chemistry.org Coordination polymers are materials where metal ions are linked by organic ligands to form 1D, 2D, or 3D structures. organic-chemistry.orgwikipedia.org By carefully selecting the this compound ligand (varying its size, shape, and functional groups) and the metal ion (with its preferred coordination geometry), it is possible to tune the topology and dimensionality of the resulting solid-state architecture. nih.gov

The photophysical properties of this compound-based coordination polymers are of particular interest. The fluorescence observed in many of these materials can originate from intraligand transitions within the this compound molecule itself. nih.govorganic-chemistry.org The incorporation of the this compound into a rigid coordination network can enhance its emission intensity by restricting intramolecular rotations that would otherwise lead to non-radiative decay. This makes this compound-based CPs and MOFs promising candidates for applications in sensing, catalysis, and optoelectronics.

Aldazines as Precursors for Heterocyclic Compound Synthesis

The intrinsic N-N single bond within the this compound backbone makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. This structural feature is shared with hydrazine and its derivatives, which are fundamental reagents in the synthesis of heterocycles like pyrazoles and pyridazines.

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The classical Knorr pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine. rsc.org A related and widely used method is the reaction of an α,β-unsaturated aldehyde or ketone with hydrazine. organic-chemistry.orgrsc.org In these syntheses, a hydrazone is formed as a key intermediate, which then undergoes an intramolecular cyclization to form the pyrazole ring. Since an this compound can be viewed as a dimer of a hydrazone, its chemistry is closely related. Suitably substituted aldazines or their hydrazone precursors can undergo electrophilic or oxidative cyclization to yield polysubstituted pyrazoles.

Pyridazines: Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms. A standard synthetic route to the pyridazine (B1198779) ring involves the condensation of hydrazine with a 1,4-dicarbonyl compound (such as a 1,4-diketone or a 4-ketoacid). The reaction proceeds via the formation of a dihydropyridazine, which is then oxidized to the aromatic pyridazine. The N-N unit from the hydrazine is directly incorporated into the six-membered ring. Aldazines, containing this essential N-N bond, serve as conceptual precursors for this ring system. The synthesis often involves reacting a hydrazine derivative with the appropriate four-carbon backbone, a process that mirrors the fundamental condensation reaction used to form aldazines themselves. wikipedia.org

Interdisciplinary Research at the Interface of Aldazines and Materials Science

The unique chemical and photophysical properties of aldazines position them at the intersection of chemistry and materials science. The conjugated and often planar structure of the this compound core, combined with the ease of functionalization, has opened avenues for the development of novel functional materials.

One significant area of research is the creation of porous organic polymers (POPs) using this compound or structurally similar nitrogen-rich building blocks. These polymers are synthesized through polycondensation reactions, creating crosslinked, insoluble networks with high surface areas and thermal stability. The nitrogen atoms within the polymer backbone can act as binding sites for metal ions or organic molecules, making these materials effective for applications such as dye adsorption for water remediation and as scaffolds for heterogeneous catalysis. For example, modifying these polymers with copper(II) has been shown to create effective catalysts for carbon-carbon bond-forming reactions.

Furthermore, the extensive π-conjugation in this compound-based structures suggests their potential use in organic electronics. Polymers incorporating the this compound moiety could exhibit semiconductor properties, making them candidates for use in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). The ability of aldazines to participate in cycloaddition reactions, such as the Diels-Alder reaction, also presents opportunities for creating dynamic materials, including self-healing polymers and responsive gels. The combination of their chemosensory capabilities with their capacity to form polymers allows for the design of "smart" materials that can detect and respond to environmental stimuli.

Environmental Fate Mechanisms of Aldazine Compounds

Biotransformation Mechanisms of Aldazines